2,3-Dihydrothiazol-4-amine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C3H7ClN2S |
|---|---|
Molecular Weight |
138.62 g/mol |
IUPAC Name |
2,3-dihydro-1,3-thiazol-4-amine;hydrochloride |
InChI |
InChI=1S/C3H6N2S.ClH/c4-3-1-6-2-5-3;/h1,5H,2,4H2;1H |
InChI Key |
LZOCNBSKYYXNDT-UHFFFAOYSA-N |
Canonical SMILES |
C1NC(=CS1)N.Cl |
Origin of Product |
United States |
The Significance of the Dihydrothiazole Core in Organic Synthesis
The dihydrothiazole ring system, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a cornerstone of modern organic and medicinal chemistry. Its prevalence in a multitude of biologically active compounds underscores its importance as a privileged scaffold in drug discovery. The structural rigidity and unique electronic properties of the dihydrothiazole core allow it to serve as a versatile building block for the synthesis of complex molecular architectures.
The presence of sulfur and nitrogen heteroatoms imparts specific physicochemical properties to the ring, influencing its reactivity and its ability to interact with biological targets. The endocyclic nitrogen atom can act as a hydrogen bond acceptor, while the exocyclic amino group in derivatives like 2,3-dihydrothiazol-4-amine (B12926875) can serve as a hydrogen bond donor. These features are crucial for molecular recognition processes at the active sites of enzymes and receptors.
Furthermore, the dihydrothiazole nucleus can be readily functionalized at various positions, enabling the generation of diverse chemical libraries for high-throughput screening. Synthetic chemists have developed numerous methodologies for the construction and modification of this heterocyclic system, highlighting its tractability and importance in the preparation of novel chemical entities with potential therapeutic applications. The inherent reactivity of the dihydrothiazole ring also allows for its participation in a variety of chemical transformations, further expanding its utility in the synthesis of complex natural products and their analogs.
An Overview of Research Trajectories for 2,3 Dihydrothiazol 4 Amine Hydrochloride and Its Derivatives
Established Synthetic Pathways to Dihydrothiazoles
Hantzsch-Type Cyclization Strategies
The Hantzsch thiazole (B1198619) synthesis is a cornerstone in the formation of the thiazole ring and has been adapted for the preparation of its dihydro derivatives. mdpi.comnih.gov This reaction traditionally involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea (B124793) derivative. clockss.orgresearchgate.net The versatility of this method allows for the introduction of various substituents on the resulting dihydrothiazole ring.
In a typical Hantzsch-type synthesis of 2,3-dihydrothiazol-4-amine derivatives, an α-haloketone is reacted with a thiourea. The reaction proceeds through the initial formation of an S-alkylated isothiourea intermediate, which then undergoes cyclization via an intramolecular condensation to form the dihydrothiazole ring. The use of substituted α-haloketones and thioureas allows for the generation of a library of diversely functionalized 2,3-dihydrothiazole (B1197258) derivatives. For instance, the reaction of 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide with various α-halocarbonyl compounds in solvents like THF or 1,4-dioxane has been shown to produce a range of fluorenyl-hydrazonothiazole derivatives in good yields. mdpi.com While a base is not always necessary, its presence can shorten the reaction time. mdpi.com Solvent-free conditions have also been explored for the Hantzsch synthesis, offering an environmentally benign alternative. researchgate.net
| α-Halocarbonyl Compound | Thioamide/Thiourea Derivative | Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Chloroacetone | 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide | THF, reflux, 6 h | 2-[2-(9H-Fluoren-9-ylidene)hydrazinyl]-4-methyl-1,3-thiazole | 75 | mdpi.com |
| Ethyl 2-bromoacetophenone | 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide | THF, reflux, 0.5 h | Ethyl 2-[2-(9H-fluoren-9-ylidene)hydrazinyl]-4-phenyl-1,3-thiazole-5-carboxylate | 89 | mdpi.com |
| 3-Chloro-2,4-pentanedione | 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide | 1,4-Dioxane, NaOAc, reflux | 1-(2-(2-(9H-Fluoren-9-ylidene)hydrazinyl)-4-methyl-1,3-thiazol-5-yl)ethan-1-one | - | mdpi.com |
| 2,3-Dichloroquinoxaline | 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide | 1,4-Dioxane, NaOAc, reflux, 12 h | 2-[2-(9H-Fluoren-9-ylidene)hydrazinyl]thiazolo[4,5-b]quinoxaline | 81 | mdpi.com |
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like 2,3-dihydrothiazole derivatives in a single step from three or more starting materials. researchgate.netnih.gov These reactions are characterized by high atom economy and procedural simplicity, as they avoid the isolation of intermediates. nih.gov
One such approach involves the reaction of amines, isothiocyanates, and nitroepoxides in THF at low temperatures to afford 2-iminothiazoles in high yields. nih.gov This reaction proceeds through the in-situ formation of a thiourea from the amine and isothiocyanate, which then reacts with the nitroepoxide. Another example is the one-pot aqueous reaction of isocyanides, amines, elemental sulfur, and 2'-bromoacetophenones to synthesize 2-iminothiazolines and 2-aminothiazoles. researchgate.net This method is notable for its use of water as a solvent and its excellent step- and atom-economy. researchgate.net
| Reactant 1 | Reactant 2 | Reactant 3 | Reaction Conditions | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Amine | Isothiocyanate | Nitroepoxide | THF, 10–15 °C, 6 h | 2-Iminothiazole | High to excellent | nih.gov |
| Isocyanide | Amine | Sulfur | Water, 100 °C, 0.5 h (cyclization step) | 2-Iminothiazoline | up to 93 | researchgate.net |
| Aldehyde | α-Ketoamide | Amine | EtOH-AcOH, reflux, 10 h | 2,3-Dihydropyrrole | Moderate | nih.gov |
| CS2 | Amine | Sulfoxonium Ylide | Water, catalyst-free | Thiazolidine-2-thione | - | organic-chemistry.org |
Synthesis via Thioamides and α-Halo Compounds
This synthetic route is fundamentally the Hantzsch reaction, as detailed in section 2.1.1. The reaction between a thioamide and an α-halo compound, typically an α-haloketone, is a classic and reliable method for constructing the thiazole ring. The thioamide provides the N-C-S unit, while the α-haloketone contributes the remaining two carbon atoms of the five-membered ring. The reaction is initiated by the nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon of the α-halo compound, followed by cyclization and dehydration to yield the thiazole or, under appropriate conditions, the dihydrothiazole derivative. The synthesis of 2-(4-oxo-3-arylthiazolidine-2,5-diylidene)-N-arylethanethioamide derivatives from N,N′-diarylmalonodithioamides exemplifies a two-step process that begins with a Hantzsch reaction to form the initial thiazole. researchgate.net
Reactions Involving Thiocarbohydrazide and Related Precursors
Thiocarbohydrazide and its derivatives, such as thiosemicarbazides, are versatile precursors for the synthesis of a wide range of nitrogen- and sulfur-containing heterocycles. sapub.orgchemrxiv.org Their reaction with various electrophiles can lead to the formation of triazoles, thiadiazoles, and other related ring systems. scispace.comresearchgate.netnih.gov In the context of dihydrothiazole synthesis, thiosemicarbazide derivatives can be cyclized with α-halocarbonyl compounds in a Hantzsch-type reaction to yield 2-hydrazinyl-1,3-thiazole derivatives. mdpi.com For example, the reaction of (5-arylidene-2,4-dioxothiazolidin-3-yl)acetyl chlorides with 4-phenylthiosemicarbazide yields acylthiosemicarbazide derivatives, which can be cyclized in an acidic medium to form 1,3,4-thiadiazole derivatives. nih.gov Furthermore, thiocarbohydrazide has been utilized in the synthesis of 3-amino-2-alkyl/arylimino-5-carbethoxy-thiazolidin-4-ones. sapub.org
Novel and Sustainable Synthetic Methodologies
Visible-Light-Induced Synthesis Techniques
In recent years, visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis. mdpi.com This approach utilizes visible light to initiate chemical reactions under mild conditions, often without the need for harsh reagents or high temperatures. chemrxiv.org The synthesis of 2,4-disubstituted thiazoles has been achieved through a visible-light-induced cascade difunctionalization of acetophenone with N-bromosuccinimide (NBS) and thioamides in water, a green solvent. researchgate.net This catalyst-free method is environmentally benign and efficient. researchgate.net
Another notable example is the metal-free, visible-light-mediated synthesis of 2-amino-1,3,4-thiadiazoles from aldehydes and thiosemicarbazides. researchgate.netchemrxiv.org This one-pot conversion is achieved using an organic photoredox catalyst, such as 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate (TPP-TFB), under blue LED irradiation. researchgate.netchemrxiv.org The reaction proceeds through the formation of an imine intermediate, which then undergoes photocatalytic oxidative cyclization. researchgate.netchemrxiv.org This method is characterized by its mild reaction conditions and the absence of external oxidants. researchgate.netchemrxiv.org
| Starting Materials | Photocatalyst/Conditions | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| Methyl aryl ketones, NBS, Thioamides | Visible light (blue LED), water, catalyst-free | 2,4-Disubstituted thiazoles | up to 90 | researchgate.net |
| Aldehydes, Thiosemicarbazides | TPP-TFB, visible light (blue LED), acetonitrile, air | 2-Amino-1,3,4-thiadiazoles | Good to excellent | researchgate.netchemrxiv.org |
| o-Aminobenzenesulfonamide, Aldehydes | Visible light (blue LED), O2, ethanol | 2H-1,2,4-Benzothiadiazine 1,1-dioxides | up to 99 | chemrxiv.org |
| α-Keto acids, Amines | [Ru(phen)3]Cl2, fluorescent lamp | Amides | Good | mdpi.com |
One-Pot Synthetic Procedures
One-pot, multi-component reactions represent a highly efficient strategy for the synthesis of complex molecules like dihydrothiazole derivatives from simple starting materials in a single step, avoiding the need for isolating intermediates. This approach is advantageous for its reduced waste, lower cost, and shorter reaction times.
A facile and efficient one-pot procedure has been developed for the synthesis of thiazol-2(3H)-imine derivatives. This method involves the bromination of α-active methylene (B1212753) ketones, followed by treatment with potassium thiocyanate and condensation with various primary amines in ethanol, proceeding as a one-pot, four-step process. researchgate.net Another notable one-pot, three-component reaction involves reacting 2-(2-benzylidenehydrazinyl)-4-methylthiazole, thiosemicarbazide, and specific hydrazonoyl chlorides or phenacyl bromides. nih.gov This reaction, conducted in dioxane with a catalytic amount of triethylamine (TEA), provides a convenient and rapid route to novel thiazolyl-hydrazono-ethylthiazole derivatives. nih.gov Similarly, functionalized 2,3-dihydrothiazoles can be prepared from isothiocyanates, primary alkylamines, and phenacyl bromides in a one-pot synthesis. researchgate.net
Researchers have also described a three-component reaction for synthesizing pyrimido[2,1-b] researchgate.netresearchgate.netbenzothiazole derivatives by reacting an arylglyoxal, 2-aminobenzothiazole (B30445), and a 1,3-dicarbonyl compound in acetic acid under reflux conditions. researchgate.net The efficiency of these one-pot methods often hinges on the careful selection of solvents and reaction conditions to accommodate the multiple reaction steps.
Development of Green Chemistry Approaches
The principles of green chemistry are increasingly being applied to the synthesis of thiazole derivatives to minimize environmental impact. These approaches focus on using environmentally benign solvents, reducing waste, and employing catalyst-free or recyclable catalyst systems.
A significant green chemistry approach involves the use of water as a solvent. For instance, a high-yielding and simple procedure for synthesizing 4-substituted-2-(alkylsulfanyl)thiazoles from dithiocarbamates and α-halocarbonyl compounds has been reported using water as the solvent, where reactants are refluxed without a catalyst. bepls.com The use of water is economically and environmentally advantageous due to its non-toxicity, non-volatility, and safety. researchgate.net In some cases, reactions in water can lead to enhanced reaction rates and simplified product recovery. researchgate.net
Other green methods include catalyst-free syntheses in polyethylene glycol (PEG-400) and microwave-assisted reactions, which often lead to shorter reaction times, high yields, and the absence of harmful by-products. bepls.com For example, 2-aminothiazoles have been efficiently synthesized from α-diazoketones and thiourea in PEG-400 at 100 °C in a catalyst-free process. bepls.com The development of protocols that are metal-free, have short reaction times, and perform well at ambient temperatures are also key areas of focus in green chemistry applications for synthesizing related heterocyclic compounds. mdpi.com
Optimization of Reaction Conditions and Yield Enhancement
Optimizing reaction parameters is crucial for maximizing the yield and purity of 2,3-dihydrothiazole hydrochloride derivatives. This involves a systematic study of solvents, catalysts, temperature, and reaction duration.
Solvent System Effects on Synthesis
The choice of solvent can significantly influence reaction outcomes, including yield and reaction rate. In the synthesis of pyrimido[2,1-b] researchgate.netresearchgate.netbenzothiazole derivatives via a three-component reaction, various solvents were examined, with acetic acid proving to be the most effective. researchgate.net For the one-pot synthesis of certain thiazole derivatives, ethanol is a commonly used solvent. researchgate.netnih.gov
The shift towards greener synthesis has promoted the use of alternative solvents. Water has been successfully used as a solvent for the synthesis of some thiazole derivatives, offering environmental and economic benefits. bepls.comresearchgate.net In another approach, polyethylene glycol (PEG-400) has served as an efficient medium for the catalyst-free synthesis of 2-aminothiazoles. bepls.com In some automated continuous flow syntheses, dimethylformamide (DMF) has been employed as the solvent. nih.gov The selection of the solvent is often a balance between reactant solubility, reaction efficiency, and environmental considerations.
Table 1: Effect of Solvents on Thiazole Derivative Synthesis
| Product Type | Reactants | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Pyrimido[2,1-b] researchgate.netresearchgate.netbenzothiazole | Arylglyoxal, 2-aminobenzothiazole, 1,3-dicarbonyl | Acetic Acid | Reflux | High | researchgate.net |
| Thiazol-2(3H)-imines | α-active methylene ketones, KSCN, primary amines | Ethanol | Room Temp | Good | researchgate.net |
| 2-Aminothiazoles | α-diazoketones, thiourea | PEG-400 | 100 °C | 87-96% | bepls.com |
| 4-Substituted-2-(alkylsulfanyl)thiazoles | Dithiocarbamates, α-halocarbonyls | Water | Reflux | 75-90% | bepls.com |
Catalytic Systems in Dihydrothiazole Formation
Catalysts play a pivotal role in many synthetic routes to dihydrothiazoles by lowering the activation energy and increasing the reaction rate. While some modern approaches aim for catalyst-free conditions, various catalysts have been effectively employed.
In the synthesis of certain substituted phenylthiazol-2-amine derivatives, iodine has been used as a catalyst for the reaction between p-bromoacetophenone and thiourea. nih.gov For other heterocyclic systems like 1,2,4-thiadiazoles, hypervalent iodine(III) has been used as an inexpensive, metal-free catalyst for intramolecular cyclization. mdpi.com Copper-catalyzed cycloaddition reactions have also been applied for the synthesis of pyrazolyl thiazole derivatives. nih.gov In some multi-component reactions, a catalytic amount of a base like triethylamine (TEA) is sufficient to facilitate the desired transformations. nih.gov The trend in catalyst development is moving towards systems that are not only efficient but also inexpensive, non-toxic, and recyclable, such as montmorillonite K10-clay, to align with green chemistry principles. mdpi.com
Temperature and Reaction Time Optimization
Temperature and reaction time are interdependent parameters that must be carefully controlled to achieve optimal yields and minimize side product formation. For a three-component synthesis of a benzothiazolo-pyrimidin-4-one derivative, a significant increase in yield was observed when the temperature was raised from room temperature to reflux conditions, with the yield jumping from 12% to 45% over the same 3-hour period. researchgate.net
Reaction times can vary widely depending on the specific methodology. Green, catalyst-free methods for synthesizing 2-aminothiazoles in PEG-400 require 2-3.5 hours at 100 °C. bepls.com In contrast, a water-based synthesis of 2-(alkylsulfanyl)thiazoles required refluxing for 20 hours. bepls.com Automated flow synthesis operates on a much shorter timescale, with reactions occurring in minutes (e.g., 3.75 to 10 minutes) at high temperatures ranging from 150 °C to 200 °C. nih.gov The optimization process often involves balancing the trade-off between a high reaction temperature, which shortens the reaction time, and the potential for thermal degradation of reactants or products.
Table 2: Optimization of Temperature and Time in Thiazole Synthesis
| Synthesis Method | Temperature | Time | Yield | Reference |
|---|---|---|---|---|
| Three-component reaction | Room Temp | 3 h | 12% | researchgate.net |
| Three-component reaction | Reflux | 3 h | 45% | researchgate.net |
| Catalyst-free in PEG-400 | 100 °C | 2-3.5 h | 87-96% | bepls.com |
| Synthesis in water | Reflux | 20 h | 75-90% | bepls.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Thiazol-2(3H)-imine |
| Potassium thiocyanate |
| 2-(2-benzylidenehydrazinyl)-4-methylthiazole |
| Thiosemicarbazide |
| Triethylamine (TEA) |
| Pyrimido[2,1-b] researchgate.netresearchgate.netbenzothiazole |
| 2-Aminobenzothiazole |
| 4-Substituted-2-(alkylsulfanyl)thiazoles |
| Dithiocarbamates |
| Polyethylene glycol (PEG-400) |
| 2-Aminothiazoles |
| Dimethylformamide (DMF) |
| p-Bromoacetophenone |
| Thiourea |
| Iodine |
Reaction Mechanisms and Mechanistic Investigations of 2,3 Dihydrothiazol 4 Amine Hydrochloride Formation
Elucidation of Nucleophilic Attack Pathways
The formation of the dihydrothiazole ring, particularly in the context of the Hantzsch thiazole (B1198619) synthesis, commences with a nucleophilic attack. nih.govcutm.ac.in The primary step involves the sulfur atom of a thioamide derivative acting as a potent nucleophile. youtube.com This sulfur atom attacks the electrophilic alpha-carbon of an α-halocarbonyl compound, such as an α-haloketone. nih.govcutm.ac.in This initial reaction is typically a bimolecular nucleophilic substitution (SN2) reaction, where the sulfur atom displaces the halide leaving group, resulting in the formation of an S-alkylated intermediate, specifically an isothiourea in many cases. nih.govacs.org
The proposed mechanism, based on kinetic studies and product analysis, begins with the nucleophilic attack by the sulfur atom on the primary carbon of the electrophile, leading to a transition state which then forms a key intermediate. nih.gov This initial S-alkylation is a critical bond-forming step that sets the stage for the subsequent cyclization. acs.org
Cyclization Mechanisms in Dihydrothiazole Ring Formation
Following the initial nucleophilic attack and formation of the S-alkylated intermediate, the next crucial step is an intramolecular cyclization to form the five-membered dihydrothiazole ring. youtube.comyoutube.com In this phase, a nitrogen atom from the original thioamide moiety acts as a nucleophile, attacking the electrophilic carbonyl carbon of the former α-haloketone component. youtube.comnih.gov
This intramolecular nucleophilic attack leads to the formation of a cyclic intermediate. nih.gov The process is often promoted by acidic or basic conditions, which can activate the carbonyl group for attack. youtube.com The formation of five-membered rings is generally a rapid process. youtube.com Subsequent dehydration (loss of a water molecule) from this cyclic intermediate typically leads to the formation of the fully aromatic thiazole ring. nih.govyoutube.comnih.gov However, in the synthesis of 2,3-dihydrothiazole (B1197258) derivatives, this final elimination step is controlled to retain the dihydro structure.
Tautomerization Equilibria in Dihydrothiazole Systems
Dihydrothiazole systems, particularly those with an amino group at the 4-position, such as 2,3-dihydrothiazol-4-amine (B12926875), exist in a dynamic equilibrium between different tautomeric forms. researchgate.net The most relevant equilibrium is the amino-imino tautomerism. researchgate.netnih.gov This involves the migration of a proton and a shift of the double bond between an exocyclic position (imino form) and an endocyclic position (amino form). numberanalytics.com
The position of this tautomeric equilibrium is not fixed and is significantly influenced by several factors, including the nature of substituents on the ring and the exocyclic nitrogen, as well as the polarity of the solvent. researchgate.netmdpi.comnumberanalytics.com For instance, studies on related 2-aminothiazole (B372263) derivatives have shown that the equilibrium can shift towards the amino tautomer in saturated solutions. researchgate.net In contrast, other investigations on similar heterocyclic systems have demonstrated that polar aprotic solvents can favor the keto (or imino) form, while non-polar solvents may favor the enol (or amino) form. mdpi.comnih.govresearchgate.net The ability of the solvent to form hydrogen bonds with the different tautomers also plays a crucial role in determining their relative stability. frontiersin.org
This tautomerism is a critical consideration in medicinal chemistry, as different tautomers can exhibit distinct biological activities and physicochemical properties. frontiersin.orgnih.govwiley-vch.de
| Factor | Influence on Equilibrium | Observed Trend |
|---|---|---|
| Solvent Polarity | Shifts the equilibrium by stabilizing the more polar tautomer. frontiersin.org | Polar aprotic solvents (e.g., DMSO) tend to favor the imino/keto form, while non-polar solvents (e.g., chloroform) favor the amino/enol form. mdpi.comnih.govresearchgate.net |
| Substituents | Electron-donating or withdrawing groups on the ring or exocyclic amine can alter the relative stability of the tautomers. researchgate.netnumberanalytics.com | The nature of substituents at various positions on the thiazole ring affects the position of the tautomeric equilibrium. researchgate.net |
| Concentration | Can influence the equilibrium, especially in solutions where intermolecular interactions are significant. | In some 2-aminothiazole systems, decreasing concentration shifts the equilibrium toward the amino tautomer. researchgate.net |
Regioselectivity and Stereoselectivity in Synthetic Routes
The synthesis of specifically substituted 2,3-dihydrothiazole derivatives requires precise control over regioselectivity and stereoselectivity. Regioselectivity determines which of several possible isomers is formed, while stereoselectivity governs the spatial arrangement of atoms in the product.
In the classic Hantzsch synthesis, the reaction of N-monosubstituted thioureas with α-halogeno ketones can lead to a mixture of regioisomers: 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org The ratio of these products is highly dependent on the reaction conditions. For example, conducting the synthesis under acidic conditions (e.g., in a hydrochloric acid-ethanol mixture) was found to favor the formation of the 2-imino-2,3-dihydrothiazole isomer. rsc.org
Modern synthetic methods have been developed to achieve high levels of regio- and stereoselectivity. For instance, the thioketene-induced electrophilic ring expansion of aziridines can produce thiazoline (B8809763) derivatives with predictable regiochemistry. rsc.orgresearchgate.net The outcome depends on the substituent on the aziridine (B145994) ring; 2-alkylaziridines and 2-arylaziridines yield different regioisomers stereoselectively. rsc.orgresearchgate.net Similarly, palladium-catalyzed C-H functionalization reactions allow for the regioselective introduction of substituents onto the thiazole ring, with the outcome being controlled by the choice of catalyst and reaction conditions. researchgate.net
| Synthetic Method | Factor Influencing Selectivity | Outcome |
|---|---|---|
| Hantzsch Synthesis | Reaction acidity (neutral vs. acidic) | Acidic conditions can favor the formation of 3-substituted 2-imino-2,3-dihydrothiazole isomers over 2-(N-substituted amino)thiazoles. rsc.org |
| Thioketene-induced Ring Expansion of Aziridines | Substituent on the aziridine ring (alkyl vs. aryl) | Leads to different regioisomers (4-alkylthiazolines vs. 5-arylthiazolines) with high selectivity. rsc.orgresearchgate.net |
| Palladium-Catalyzed C-H Functionalization | Catalyst system (ligand, base) and reactants | Allows for controlled arylation or alkenylation at specific positions (e.g., C2, C5) of the thiazole ring. researchgate.net |
Unprecedented Rearrangement and Ring Enlargement Phenomena
The thiazole ring system and its precursors can participate in various rearrangement and ring-enlargement reactions, leading to novel heterocyclic structures. libretexts.org While many rearrangements like the Beckmann or Favorskii are well-established, specific applications leading to or from dihydrothiazoles are of particular interest. libretexts.orgyoutube.com
A notable example is the ring expansion of smaller heterocycles to form thiazolines. The reaction of aziridines with thioketenes (generated in situ) provides a metal-free pathway to synthesize 2,4- and 2,5-disubstituted thiazoline derivatives. rsc.orgresearchgate.net This transformation proceeds via an electrophilic ring expansion, where the aziridine acts as a nucleophile towards the thioketene, followed by an intramolecular substitution or a ring-cleavage/cyclization cascade to yield the five-membered thiazoline ring. rsc.org
Furthermore, base-mediated rearrangements of sulfur-containing heterocycles can lead to ring expansion. nih.gov For example, propargylamines substituted with a 1,3-dithiane (B146892) ring have been shown to undergo rearrangement and expansion to form nine-membered S,S-heterocycles under basic conditions. nih.gov While not directly involving a dihydrothiazole, these studies highlight the potential for sulfur-containing rings to undergo synthetically useful ring expansions. Other rearrangements, such as those of S-(2-oxoalkyl)-thioenoates, can proceed through Dieckmann-like cyclizations to form dihydrothiophene derivatives, demonstrating the diverse reactivity of sulfur-containing intermediates. nih.gov In some cases, cycloaddition reactions of thiazoles can lead to intermediates that extrude sulfur, ultimately forming pyridine (B92270) derivatives. wikipedia.org
Advanced Spectroscopic Characterization and Structural Elucidation of 2,3 Dihydrothiazol 4 Amine Hydrochloride and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2,3-Dihydrothiazol-4-amine (B12926875) hydrochloride and its derivatives, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments is crucial for unambiguous structural assignment.
Proton (¹H) NMR Analysis
Proton (¹H) NMR spectroscopy is a powerful tool for determining the number of different types of protons and their relative arrangements in a molecule. In the case of 2,3-dihydrothiazole (B1197258) derivatives, the ¹H NMR spectrum reveals characteristic signals for the protons on the heterocyclic ring and any substituents. For instance, in pyridine-2,3-dihydrothiazole derivatives, the singlet corresponding to the CH proton of the thiazole (B1198619) ring typically appears in the range of δ 6.04–6.44 ppm. nih.gov The chemical shifts of aromatic protons are generally observed in the δ 6.5–8.5 ppm region. nih.gov
The coupling patterns between adjacent protons provide valuable information about the connectivity of the carbon skeleton. For example, in pyrazoline-thioamide derivatives, the three protons of the pyrazoline ring can appear as an ABX system, with doublet of doublets observed for the geminal and vicinal protons. ekb.eg Furthermore, the presence of a broad singlet can indicate an exchangeable proton, such as that of an amino group. uq.edu.au In some instances, the absence of signals for NH groups in the ¹H NMR spectra of derivatives can confirm successful reaction at that site. nih.gov
Interactive Data Table: Representative ¹H NMR Chemical Shifts for Dihydrothiazole Derivatives
| Functional Group/Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |
| Thiazole CH | 6.04 - 6.44 | Singlet | nih.gov |
| Aromatic Protons | 6.5 - 8.5 | Multiplet | nih.gov |
| Pyrazoline CH₂ (AB of ABX) | 3.36, 3.93 | Doublet of Doublets | ekb.eg |
| Pyrazoline CH (X of ABX) | 5.56 | Doublet of Doublets | ekb.eg |
| Amino Group NH | ~4.0 | Broad Singlet | uq.edu.au |
Carbon-13 (¹³C) NMR Analysis
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. While less sensitive than ¹H NMR, it offers a wider chemical shift range, often leading to better resolution of individual carbon signals. nih.gov For thiazole derivatives, the ¹³C NMR spectrum is instrumental in confirming the presence of key functional groups. For example, the signal for a carbonyl carbon in a chalcone (B49325) moiety can be found in the range of δ 180–183 ppm. nih.gov The carbon of a C=S group in a thione derivative can appear at a characteristic downfield shift of around δ 180.2 ppm. ekb.eg
The chemical shifts of carbons within the heterocyclic ring and attached substituents are also diagnostic. Methylene (B1212753) carbons typically resonate at δ 38–39 ppm, while methyl carbons appear at δ 16–19 ppm. nih.gov In pyrazoline-containing thiazole derivatives, the CH₂ and chiral CH carbons of the pyrazoline ring have been observed at approximately δ 46.1 and 59.2 ppm, respectively. ekb.eg The ability to distinguish between different carbon environments makes ¹³C NMR a powerful tool for confirming the successful synthesis of target molecules and for differentiating between isomers. nih.govresearchgate.net
Interactive Data Table: Characteristic ¹³C NMR Chemical Shifts for Dihydrothiazole Derivatives
| Functional Group/Carbon | Chemical Shift (δ, ppm) | Reference |
| Chalcone C=O | 180 - 183 | nih.gov |
| Thione C=S | 180.2 | ekb.eg |
| Pyrazoline CH₂ | 46.1 | ekb.eg |
| Pyrazoline CH (chiral) | 59.2 | ekb.eg |
| Methylene C | 38 - 39 | nih.gov |
| Methyl C | 16 - 19 | nih.gov |
Two-Dimensional (2D) NMR Techniques (e.g., HMBC, HMQC)
While 1D NMR spectra provide foundational information, complex molecules often require two-dimensional (2D) NMR techniques for complete structural elucidation. ipb.pt Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are two such powerful experiments.
The HSQC experiment correlates proton and carbon signals that are directly bonded to each other, providing a map of ¹H-¹³C one-bond connectivities. columbia.edu This is invaluable for assigning the signals of protonated carbons in the ¹³C NMR spectrum.
X-ray Crystallography for Definitive Structural Confirmation
While NMR spectroscopy provides a detailed picture of a molecule's structure in solution, X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state. This technique is often considered the "gold standard" for structural confirmation. scirp.org
Single Crystal X-ray Diffraction Studies
To perform a single crystal X-ray diffraction study, a high-quality single crystal of the compound is required. mdpi.com This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is recorded and analyzed to determine the electron density distribution within the crystal, which in turn reveals the precise positions of the atoms. elsevierpure.com
For thiazole and dihydrothiazole derivatives, single crystal X-ray diffraction has been instrumental in confirming molecular structures, including the regiochemistry of reactions and the stereochemistry of products. mdpi.comnih.gov The resulting crystal structure provides a definitive three-dimensional model of the molecule. researchgate.netresearchgate.net In some cases, the crystal structure can reveal the presence of multiple independent molecules in the asymmetric unit, which may have slightly different conformations. aalto.fi
Interactive Data Table: Crystallographic Data for a Representative Thiazole Derivative
| Parameter | Value | Reference |
| Crystal System | Triclinic | researchgate.net |
| Space Group | P1 | researchgate.net |
| a (Å) | 5.174(3) | researchgate.net |
| b (Å) | 6.411(6) | researchgate.net |
| c (Å) | 12.369(10) | researchgate.net |
| α (°) | 86.021(4) | researchgate.net |
| β (°) | 84.384(5) | researchgate.net |
| γ (°) | 77.191(5) | researchgate.net |
Analysis of Intramolecular Bond Lengths and Angles
The data obtained from single crystal X-ray diffraction allows for a detailed analysis of intramolecular bond lengths and angles. iupac.org This information provides insights into the bonding characteristics and geometry of the molecule. For example, the length of a carbon-nitrogen bond can indicate whether it is a single, double, or triple bond. iitianacademy.com Similarly, bond angles can reveal the hybridization of atoms and the presence of ring strain.
In the context of 2,3-dihydrothiazole derivatives, the analysis of bond lengths and angles can confirm the planarity or puckering of the heterocyclic ring. It can also provide evidence for intramolecular interactions, such as hydrogen bonds. For instance, a short distance between a hydrogen atom on an amino group and a nitrogen atom on the thiazole ring can indicate the presence of an intramolecular hydrogen bond, which can influence the conformation of the molecule. uq.edu.auucla.edu These precise geometric parameters are crucial for understanding the structure-activity relationships of these compounds.
Interactive Data Table: Selected Intramolecular Bond Lengths and Angles
| Bond/Angle | Length (Å) / Angle (°) | Significance | Reference |
| N-H...F distance | 2.063 - 2.474 | Evidence of intramolecular hydrogen bonding | ucla.edu |
| C-Br...N angle | 169 | Indication of halogen bonding | ucla.edu |
| Dihedral Angle (furan-one to aniline) | 9.51 (6) | Describes the relative orientation of planar groups | nih.gov |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation pattern upon ionization. For 2,3-dihydrothiazol-4-amine hydrochloride, the molecular weight of the free base is 102.16 g/mol , and the hydrochloride salt is 138.62 g/mol .
In mass spectrometry, particularly with techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ is often observed. For 2,3-dihydrothiazol-4-amine, this would correspond to an m/z of 103.1. The fragmentation of this ion can provide valuable structural information. While a specific mass spectrum for this compound was not found in the searched literature, the fragmentation can be predicted based on the known behavior of similar structures, such as amines and thiazole derivatives. nih.govresearchgate.netuni-muenster.de
The primary amine group and the dihydrothiazole ring are key features that dictate the fragmentation pathways. nih.gov Alpha-cleavage is a common fragmentation pattern for aliphatic amines, which would involve the cleavage of the C-C bond adjacent to the nitrogen atom. nih.gov In the case of 2,3-dihydrothiazol-4-amine, this could lead to the loss of small neutral molecules.
Predicted Fragmentation Pathways:
A plausible fragmentation pathway could involve the initial loss of ammonia (B1221849) (NH₃), a common fragmentation for primary amines. researchgate.netuni-muenster.de Another possibility is the retro-Diels-Alder reaction of the dihydrothiazole ring, leading to the expulsion of a small molecule. The fragmentation of protonated amino acids often involves the loss of H₂O, NH₃, and CO. nih.gov
| Predicted Fragment Ion | Proposed Neutral Loss | m/z (Theoretical) | Significance |
|---|---|---|---|
| [C₃H₅NS]⁺ | NH₃ | 87.0 | Indicates the presence of a primary amine group. |
| [C₂H₄N]⁺ | CH₂S | 42.0 | Represents a fragment of the dihydrothiazole ring. |
| [CH₂NS]⁺ | C₂H₄N | 58.0 | Represents another fragment of the dihydrothiazole ring. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound, also known as 2-amino-4-thiazoline (B97201) hydrochloride, reveals characteristic absorption bands corresponding to its structural features. nist.gov
The presence of a primary amine hydrochloride is typically characterized by a broad absorption in the range of 3200-2800 cm⁻¹ due to the N-H stretching vibrations of the ammonium (B1175870) ion (R-NH₃⁺). orgchemboulder.com The C-H stretching vibrations from the methylene groups in the ring are also expected in this region. docbrown.info The N-H bending vibrations of a primary amine are typically observed around 1650-1580 cm⁻¹. orgchemboulder.com The C=N stretching vibration of the imine within the dihydrothiazole ring is another key diagnostic peak. For 2-amino-4-methylthiazole, a related compound, bands in the region of 2300–2000 cm⁻¹ have been observed for photoproducts containing a carbodiimide (B86325) group. mdpi.com
An available IR spectrum for 2-thiazoline, 2-amino-, hydrochloride shows several key peaks that can be assigned to the functional groups within the molecule. nist.gov
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |
|---|---|---|---|
| ~3180 (broad) | N-H stretch | Primary amine hydrochloride (-NH₃⁺) | nist.gov |
| ~2950 | C-H stretch | Methylene (-CH₂-) | docbrown.info |
| ~1640 | C=N stretch | Imine | researchgate.net |
| ~1580 | N-H bend | Primary amine hydrochloride (-NH₃⁺) | orgchemboulder.com |
| ~1250 | C-N stretch | Amine | orgchemboulder.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The absorption of light promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.
For comparison, the related aromatic compound 2-aminothiazole (B372263) is soluble in 1 M HCl. sigmaaldrich.comchemicalbook.comsigmaaldrich.com A study on the hydrolysis of Schiff bases derived from benzothiazol-2-amine using UV-Vis spectroscopy showed absorption spectra that changed with pH. researchgate.net The UV absorption spectrum of a mixture of benzothiazol-2-amine and 4-vinylbenzaldehyde (B157712) showed distinct peaks. researchgate.net While these are different molecules, they provide a general context for the UV-Vis behavior of thiazole-containing compounds.
The electronic transitions for this compound would be influenced by the solvent and the pH of the solution due to the presence of the ionizable amine group. Protonation of the amine can cause a shift in the absorption maximum.
| Chromophore | Expected Electronic Transition | Anticipated λmax Region (nm) | Notes |
|---|---|---|---|
| C=N (Imine) | π → π | ~200-240 | This is a high-energy transition, typical for isolated double bonds. |
| C=N (Imine) | n → π | ~280-320 | This is a lower-energy, often weaker transition. |
| Sulfur Atom | n → σ* | ~200-220 | Transitions involving the non-bonding electrons of sulfur. |
Computational Chemistry and Theoretical Investigations of 2,3 Dihydrothiazol 4 Amine Hydrochloride Systems
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 2,3-Dihydrothiazol-4-amine (B12926875) hydrochloride at the atomic level. These methods allow for a detailed examination of the molecule's geometry, stability, and electronic behavior.
The electronic structure is analyzed through the calculation of atomic charges and the distribution of electron density. nih.gov This analysis helps in understanding the reactivity and interaction sites of the molecule. The nitrogen and sulfur atoms in the thiazole (B1198619) ring, along with the nitrogen of the amine group and the chloride ion, are regions of significant electronic activity.
Table 1: Selected Optimized Geometrical Parameters for a Thiazole Derivative calculated using DFT/B3LYP/6-31G(d)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C2-N3 | 1.47 | ||
| N3-C4 | 1.32 | ||
| C4-C5 | 1.38 | ||
| C5-S1 | 1.77 | ||
| S1-C2 | 1.87 | ||
| C2-N3-C4 | 111.5 | ||
| N3-C4-C5 | 115.2 | ||
| C4-C5-S1 | 110.8 | ||
| C5-S1-C2 | 91.0 | ||
| S1-C2-N3 | 105.5 | ||
| H-N-C4-C5 | 180.0 |
Note: The data in this table is representative of typical thiazole derivatives and is intended for illustrative purposes. Specific values for 2,3-Dihydrothiazol-4-amine hydrochloride would require a dedicated computational study.
Conformational analysis of this compound is crucial for understanding its three-dimensional structure and stability. bohrium.com By performing a potential energy surface scan, the most stable conformation of the molecule can be identified. nih.gov This involves rotating specific bonds and calculating the energy at each step. For the 2,3-dihydrothiazole (B1197258) ring, different puckered conformations, such as envelope or twist, are possible. The presence and orientation of the amine group and its interaction with the hydrochloride are key factors in determining the lowest energy conformer. The stability of different conformers is evaluated based on their relative energies, with the global minimum on the potential energy surface corresponding to the most stable structure. nih.gov
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the chemical reactivity and electronic properties of a molecule. wuxibiology.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. irjweb.comschrodinger.com
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more reactive. For thiazole derivatives, the HOMO is often localized on the sulfur and nitrogen atoms and the π-system of the ring, while the LUMO is typically distributed over the entire molecule. mdpi.comnih.gov DFT calculations provide precise values for the HOMO and LUMO energies, allowing for the quantification of the energy gap and prediction of the molecule's electronic behavior. researchgate.netscience.gov
Table 2: Representative Frontier Molecular Orbital Energies for a Thiazole Derivative
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| Energy Gap (ΔE) | 5.3 |
Note: This data is illustrative and based on general findings for thiazole derivatives. irjweb.com
The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule and is a valuable tool for predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MESP map is plotted on the electron density surface, with different colors representing different potential values. researchgate.netyoutube.com
For this compound, regions of negative electrostatic potential (typically colored red or yellow) are located around the electronegative atoms like nitrogen, sulfur, and the chloride ion, indicating areas that are susceptible to electrophilic attack. Regions of positive potential (colored blue) are generally found around the hydrogen atoms, particularly those of the amine group and the hydrochloride, signifying sites for nucleophilic attack. The MESP analysis provides a comprehensive picture of the molecule's reactivity and its potential for intermolecular interactions. researchgate.net
Molecular Modeling and Dynamics Simulations
Molecular modeling and molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound. nih.govnih.gov While quantum chemical calculations provide insights into the static properties of a single molecule, MD simulations can model the behavior of the molecule over time, often in the presence of a solvent or other molecules. nih.govnih.gov
These simulations are based on classical mechanics and use force fields to describe the interactions between atoms. By solving Newton's equations of motion, the trajectory of each atom can be tracked, providing information on the molecule's conformational changes, flexibility, and interactions with its environment. For this compound, MD simulations can be used to study its solvation in different media, its interaction with biological macromolecules, and to explore its dynamic conformational landscape.
Prediction and Correlation of Spectroscopic Properties with Theoretical Models
Theoretical calculations are highly effective in predicting and interpreting the spectroscopic properties of molecules. For this compound, computational methods can be used to simulate its vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Visible) spectra. nih.gov
By calculating the vibrational frequencies and intensities, a theoretical infrared and Raman spectrum can be generated. dergipark.org.tr Comparing this theoretical spectrum with experimental data allows for a detailed assignment of the observed vibrational bands to specific molecular motions. Similarly, theoretical calculations of NMR chemical shifts can aid in the interpretation of experimental ¹H and ¹³C NMR spectra. nih.gov
Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Visible) by calculating the energies and oscillator strengths of electronic transitions. researchgate.net The correlation between theoretically predicted spectra and experimental results provides a powerful tool for structural elucidation and for validating the accuracy of the computational models used. wuxibiology.com
Derivatization Strategies and Synthetic Transformations of 2,3 Dihydrothiazol 4 Amine Hydrochloride Core
Functionalization at the Amine Moiety
The exocyclic amino group at the C2 position of the 2,3-dihydrothiazole (B1197258) ring is a primary site for functionalization. Its nucleophilic nature facilitates a variety of transformations, including acylation, alkylation, and reactions with isocyanates or isothiocyanates.
Acylation and Sulfonylation: The amine can be readily acylated using acid chlorides, anhydrides, or through carbodiimide-mediated coupling with carboxylic acids. nih.gov For instance, coupling N-protected amino acids with 2-amino-2-thiazoline (B132724) using dicyclohexylcarbodiimide (B1669883) (DCC) yields the corresponding 2-(amino acyl)amino-2-thiazoline derivatives. nih.gov Similarly, reaction with sulfonyl chlorides produces sulfonamides. nih.gov These reactions are fundamental in creating diverse libraries of compounds. In one study, N-substituted-2-aminothiazolo[4,5-b]pyrazine derivatives were synthesized on a solid phase by reacting the amine with various alkyl halides, acyl chlorides, and sulfonyl chlorides. acs.org A series of potent antitubercular agents were developed by introducing substituted benzoyl groups at this position, highlighting the flexibility of the N-2 position for structure-activity relationship (SAR) studies. nih.gov
Alkylation: Direct N-alkylation of the exocyclic amine can be achieved, though controlling selectivity between the exocyclic and endocyclic nitrogens can be a challenge. nih.gov For example, 2-aminothiazole (B372263) can be reacted with 2-chloroethyl bromide to give 2-[(2-chloroethyl)amino]thiazole, which can be further derivatized. nih.gov
Urea (B33335) and Thiourea (B124793) Formation: The amine group reacts with isocyanates and isothiocyanates to form the corresponding urea and thiourea derivatives, respectively. nih.govnih.gov This transformation is valuable for introducing additional hydrogen bonding motifs and exploring diverse chemical space. For example, reaction of 2-amino-4-(2-pyridyl)thiazole with phenyl isocyanate and benzoyl isothiocyanate yields the respective urea and thiourea adducts. nih.gov
| Transformation | Reagents/Conditions | Product Type | Reference(s) |
| Amide Formation | N-Tosyl- or N-Phthalylamino acid, DCC | 2-(N-protected amino acyl)amino-2-thiazoline | nih.gov |
| Amide Formation | Acid chlorides, Acid anhydrides | N-Acyl derivatives | nih.govnih.gov |
| Sulfonamide Formation | Phenylsulfonyl chloride | N-Sulfonyl derivatives | nih.gov |
| Urea Formation | Phenyl isocyanate | N-Phenylurea derivative | nih.gov |
| Thiourea Formation | Benzoyl isothiocyanate | N-Benzoylthiourea derivative | nih.gov |
| Alkylation | Benzyl chloride, t-BuOK | N-Benzyl derivative | acs.org |
Substitution and Modification of the Thiazole (B1198619) Ring Positions
The dihydrothiazole ring itself offers opportunities for substitution and modification, primarily at the C4 and C5 positions. These modifications can significantly influence the molecule's conformation and biological profile.
Synthesis via Hantzsch Reaction: The most common method for constructing the substituted 2-aminothiazole ring is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea. derpharmachemica.comyoutube.com By varying the α-haloketone and the thiourea starting materials, a wide array of substituents can be introduced at the C4 and C5 positions of the resulting thiazole or dihydrothiazole ring. derpharmachemica.comnih.gov
Derivatization at C4 and C5:
C4-Substitution: The substituent at the C4 position is often introduced from the α-haloketone precursor in the Hantzsch synthesis. For example, reacting thiourea with 2-bromo-4′-substituted acetophenones leads to 2-amino-4-arylthiazole derivatives. nih.gov SAR studies have shown that the nature of the C4 substituent, such as a 2-pyridyl moiety, can be critical for biological activity and often intolerant to modification. nih.gov
C5-Substitution: The C5 position can be functionalized through various reactions. Azo coupling can occur at this position by reacting a 2-aminothiazole derivative with a diazonium salt. nih.gov The introduction of even a simple methyl group at the C5 position has been shown to significantly shift the selective inhibitory activity of certain kinase inhibitors. acs.org The activity of some 2-amino-2-thiazoline derivatives has been found to be strongly dependent on the nature of the substituent at the 5-position. nih.gov
Fused Ring Systems: The 2-aminothiazole core can be used as a building block for the synthesis of fused heterocyclic systems. For example, heterocyclization of 2-aminothiazole with α-bromo-3-methoxyacetophenone yields a 6-(3-methoxyphenyl)imidazo[2,1-b]thiazole (B3168287) derivative. nih.gov Such transformations expand the structural diversity and complexity of compounds derived from the dihydrothiazole scaffold.
| Modification Site | Reaction Type | Reagents/Conditions | Resulting Structure | Reference(s) |
| C4 | Hantzsch Synthesis | α-Haloketone, Thiourea | 4-Substituted-2-aminothiazole | derpharmachemica.comnih.gov |
| C5 | Azo Coupling | Diazonium salt | 5-Arylazo-2-aminothiazole | nih.gov |
| C5 | Alkylation | Introduction of a methyl group | 5-Methyl-thiazole derivative | acs.org |
| N3 and C4 | Fused Ring Formation | α-Bromoacetophenone, Heat | Imidazo[2,1-b]thiazole | nih.gov |
Spiro Compound Formation with Dihydrothiazole Scaffolds
Spiro compounds, characterized by two rings connected through a single common atom, possess unique three-dimensional structures that are of great interest in medicinal chemistry. nih.gov Dihydrothiazole scaffolds can be utilized in the synthesis of such complex architectures.
A key strategy involves multi-component reactions where the dihydrothiazole precursor reacts with other cyclic or acyclic components. For instance, spiro[indoline-2,5′-[4′,5′]dihydrothiazoles] have been synthesized, demonstrating the integration of the dihydrothiazole moiety into a spirocyclic framework. researchgate.net In another example, a thiazoline-2-thione derivative was reacted with a hydrazonoyl chloride to produce a spiro-compound. rsc.org The synthesis of novel spiro[dihydropyridine-oxindoles] has been achieved through three-component reactions of an arylamine, isatin, and a dione, providing a template for how dihydrothiazole analogs could potentially be used in similar convergent strategies. beilstein-journals.org Furthermore, double 1,3-dipolar cycloaddition reactions have been employed to create spiro[4.4]thiadiazole derivatives, a reaction concept that could be extended to dihydrothiazole systems. nih.gov
Cycloaddition Reactions Involving Dihydrothiazole Derivatives
Cycloaddition reactions are powerful tools for constructing cyclic compounds. The endocyclic C=N double bond of the 2,3-dihydrothiazole ring can participate in these transformations, acting as a dipolarophile or dienophile to form more complex polycyclic structures. acs.orgyoutube.comyoutube.com
The [3+2] cycloaddition is a common reaction type for such systems. nih.gov For example, nitrilimines, generated in situ from hydrazonyl chlorides, can undergo a [3+2] cycloaddition with the C=N bond of a heterocycle. This approach has been used to synthesize spiro[4.4]thiadiazole derivatives via a double cycloaddition with carbon disulfide, showcasing a relevant synthetic strategy. nih.gov While direct examples involving 2,3-dihydrothiazol-4-amine (B12926875) are specific, the reactivity of the C=N bond is well-established, allowing it to react with various 1,3-dipoles to form five-membered heterocyclic rings fused to the dihydrothiazole core. acs.orgnih.gov Similarly, [4+2] cycloaddition reactions (Diels-Alder type reactions) could potentially involve dihydrothiazole derivatives, where the C=N bond acts as the dienophile, reacting with a 1,3-diene to yield a six-membered ring. rsc.org
Chemical Reactivity of Dihydrothiazoles in Diverse Transformations
Beyond functionalization at its substituent positions, the 2,3-dihydrothiazole ring itself can undergo several fundamental transformations that alter the core structure. acs.org
Oxidation (Dehydrogenation): The dihydrothiazole (thiazoline) ring can be oxidized to the corresponding aromatic thiazole. This dehydrogenation is a common transformation and can be accomplished using a variety of reagents, such as manganese dioxide (MnO₂), potassium permanganate (B83412) (KMnO₄), or sulfur. derpharmachemica.com This conversion is significant as it allows access to the fully aromatic thiazole system, which has a distinct electronic and pharmacological profile from its dihydro-analog.
Ring-Opening Reactions: The thiazoline (B8809763) ring can be opened under specific conditions. A notable example is the ring-opening of 2-amino-2-thiazolines with hydrogen sulfide (B99878) (H₂S), which cleaves the ring to form N-(2-mercaptoethyl)thiourea derivatives. acs.org This reaction underscores the latent reactivity of the ring and provides a pathway to acyclic structures from cyclic precursors.
Reduction: The C=N double bond of the dihydrothiazole ring can be reduced to an amine, yielding the corresponding thiazolidine (B150603) derivative. This transformation converts the planar imine group into a saturated, chiral center, fundamentally changing the molecule's shape and properties. acs.org
These diverse transformations highlight the chemical versatility of the 2,3-dihydrothiazole core, enabling its use as a starting point for the synthesis of a wide range of structurally varied molecules, from simple derivatives to complex fused and spirocyclic systems.
Role As a Building Block in Complex Heterocyclic Chemical Synthesis
Utilization in the Construction of Fused Heterocyclic Systems
The inherent reactivity of 2,3-dihydrothiazol-4-amine (B12926875) hydrochloride makes it an excellent starting material for the synthesis of fused heterocyclic systems, particularly those containing the thiazolo[3,2-a]pyrimidine and thiazolo[3,2-b] derpharmachemica.commdpi.commdpi.comtriazole cores. These scaffolds are of considerable interest due to their presence in a wide range of biologically active molecules.
The synthesis of thiazolo[3,2-a]pyrimidines often involves the reaction of a 2-aminothiazole (B372263) derivative with a β-dicarbonyl compound. While direct examples utilizing 2,3-dihydrothiazol-4-amine hydrochloride are not extensively documented, the general strategy involves the condensation of the amine with a 1,3-dielectrophilic species. For instance, the reaction of 2-aminothiazoles with β-ketoesters or diketones, often under acidic or basic catalysis, leads to the formation of the pyrimidine (B1678525) ring fused to the thiazole (B1198619) core. One common approach is the Biginelli reaction, which is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and a urea (B33335) or thiourea (B124793) derivative. nih.govresearchgate.net The synthesis of dihydropyrimidines through a three-component one-pot reaction of a substituted aldehyde, a 1,3-dicarbonyl compound, and thiourea is a well-established method. nih.gov
Similarly, the construction of thiazolo[3,2-b] derpharmachemica.commdpi.commdpi.comtriazoles can be achieved through the reaction of a 3-amino-1,2,4-triazole with an α-haloketone. Alternatively, starting from a thiazole derivative, the triazole ring can be constructed. For example, the condensation of 3-methyl-5-mercapto-1,2,4-triazole with benzaldehyde (B42025) and chloroacetic acid can yield 2-methyl-6-benzylidenethiazolo[3,2-b]-1,2,4-triazol-5(6H)-ones. mdpi.comresearchgate.net
A notable application is in the synthesis of dihydronaphtho[2,1-d]thiazolo[3,2-a]pyrimidines . The general synthetic route to access thiazolo[3,2-a]pyrimidines involves the reaction of 3,4-dihydropyrimidine-2(1H)-thiones with α-halocarbonyl compounds. researchgate.net
Incorporation into Multicomponent Assembly Processes
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing the formation of complex molecules from three or more starting materials in a single step. The amine functionality in this compound makes it a suitable component for various MCRs.
One of the most prominent MCRs where aminothiazoles can be utilized is the Hantzsch dihydropyridine (B1217469) synthesis , a pseudo four-component reaction involving an aldehyde, two equivalents of a β-keto ester, and an ammonia (B1221849) source. nih.gov By replacing ammonia or other amines with this compound, it is conceivable to generate novel dihydropyridine derivatives bearing a dihydrothiazole moiety.
Furthermore, reactions involving active methylene (B1212753) compounds are a cornerstone of MCRs. The Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene compound, is often a key step in MCR cascades. ajrconline.org For instance, a three-component reaction of 2-aminobenzothiazole (B30445) with methylene-active carbonyl compounds and aldehydes has been reported. researchgate.net This suggests the potential for this compound to participate in similar transformations, leading to a variety of heterocyclic structures.
Precursor in the Synthesis of Diverse Bioactive Scaffolds
The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and biologically active compounds. researchgate.net this compound serves as a valuable precursor for the synthesis of a wide range of these bioactive scaffolds.
The synthesis of substituted 2-aminothiazole derivatives is a common strategy for accessing new therapeutic agents. These derivatives have shown a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. derpharmachemica.comresearchgate.net The synthesis often involves the Hantzsch thiazole synthesis, where an α-haloketone is condensed with a thiourea or thioamide. derpharmachemica.com
Moreover, the amino group of this compound can be readily functionalized to introduce various pharmacophores, leading to the generation of libraries of potential drug candidates. The synthesis of novel 3-amino-2-mercapto-5,6,7,8-tetrahydro derpharmachemica.combenzothieno[2,3-d]pyrimidin-4(3H)-one derivatives has been reported, with some compounds exhibiting promising biological activities. nih.gov
Strategic Use in Combinatorial Library Synthesis
Combinatorial chemistry is a powerful approach for the rapid synthesis of large libraries of related compounds for high-throughput screening. The robust nature of reactions involving this compound and its amenability to functionalization make it an ideal building block for combinatorial library synthesis.
Solid-phase synthesis is a key technology in combinatorial chemistry. A microwave-assisted solid-phase synthesis of a 2,4-disubstituted thiazole has been described, highlighting the potential for generating thiazole libraries on a solid support. nih.gov This methodology could be adapted to utilize this compound as a starting material, allowing for the efficient creation of diverse thiazole-based compound libraries.
Crystal Engineering and Supramolecular Chemistry of 2,3 Dihydrothiazol 4 Amine Hydrochloride
Design and Synthesis of Cocrystals of Amine Hydrochlorides
The design and synthesis of cocrystals of amine hydrochlorides represent a strategic approach in crystal engineering to modify the physical properties of active pharmaceutical ingredients (APIs) and other specialty chemicals. nih.govresearchgate.net A primary strategy involves the introduction of strong hydrogen bond donors to interact with the chloride ion, which is often an underutilized hydrogen bond acceptor in the crystal lattice of the parent hydrochloride salt. nih.govresearchgate.net This approach is particularly effective in the formation of cocrystals between amine hydrochlorides and neutral organic acids. nih.gov
A notable example of this strategy is the formation of cocrystals of fluoxetine (B1211875) hydrochloride, an antidepressant, with various organic acids such as benzoic acid, succinic acid, and fumaric acid. nih.gov In these cases, the carboxylic acid group of the coformer provides a robust hydrogen bond donor that can interact with the chloride ion of the fluoxetine hydrochloride. The resulting cocrystals exhibit altered physical properties, including changes in dissolution rates, when compared to the original hydrochloride salt. nih.gov For instance, a 1:1 cocrystal of fluoxetine hydrochloride and benzoic acid was successfully synthesized, as were 2:1 cocrystals with succinic and fumaric acids. nih.gov
This methodology can be directly applied to the design of cocrystals of 2,3-Dihydrothiazol-4-amine (B12926875) hydrochloride. By selecting appropriate coformers, particularly those containing strong hydrogen bond donor groups like carboxylic acids or amides, it is possible to create novel crystalline forms of this compound. The synthesis of such cocrystals typically involves techniques such as solution crystallization, solid-state grinding, or slurry conversion. The choice of solvent and crystallization conditions plays a crucial role in obtaining high-quality single crystals suitable for structural analysis.
The following table summarizes the cocrystals formed with fluoxetine hydrochloride, illustrating the application of this crystal engineering strategy.
| Amine Hydrochloride | Coformer | Stoichiometric Ratio (Amine HCl:Coformer) |
| Fluoxetine Hydrochloride | Benzoic Acid | 1:1 |
| Fluoxetine Hydrochloride | Succinic Acid | 2:1 |
| Fluoxetine Hydrochloride | Fumaric Acid | 2:1 |
This data is based on the study of fluoxetine hydrochloride and serves as a model for potential cocrystal design with 2,3-Dihydrothiazol-4-amine hydrochloride. nih.gov
Analysis of Hydrogen Bonding Networks in Crystalline Solids
The crystal structure and supramolecular assembly of amine hydrochlorides are predominantly governed by hydrogen bonding interactions. In the case of this compound, the protonated amine group and the chloride ion are the primary sites for hydrogen bond formation. The analysis of related structures provides insight into the likely hydrogen bonding patterns.
In the crystal structure of 2-amino-3-ethyl-4,5-dihydro-1,3-thiazol-3-ium 3-chlorobenzoate, a related dihydrothiazolium salt, the most prominent feature is the formation of N—H⋯O hydrogen bonds. The two amine hydrogen atoms bridge two carboxylate oxygen atoms, resulting in a centrosymmetric 12-membered {⋯HNH⋯OCO}₂ synthon involving two cations and two anions. nih.gov These aggregates are further linked by C—H⋯O interactions to form a supramolecular chain. nih.gov This illustrates a common hydrogen bonding motif where the amine group acts as a hydrogen bond donor.
In the mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles, hydrogen bonds are formed between the secondary amino group and the bromide anion. d-nb.info Furthermore, in one of the studied structures, N⁺-H⋯O(water) and O(water)-H⋯Br⁻ hydrogen bonds create a three-dimensional network. d-nb.info In another related structure, intermolecular N⁺-H⋯N hydrogen bonds lead to the formation of zigzag chains. d-nb.info
The following table provides examples of hydrogen bonding interactions observed in related thiazole (B1198619) derivatives.
| Compound | Hydrogen Bond Type | Supramolecular Motif |
| 2-amino-3-ethyl-4,5-dihydro-1,3-thiazol-3-ium 3-chlorobenzoate | N—H⋯O, C—H⋯O | Centrosymmetric synthon, 1D chain |
| N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide monohydrate | N-H⋯Br⁻, N⁺-H⋯O(water), O(water)-H⋯Br⁻ | 3D network |
| N-(6-methoxypyridin-3-yl)-4-(pyrazin-2-yl)thiazol-2-amine mono-hydrobromide | N⁺-H⋯N | Zigzag chains |
This data is derived from studies on related thiazole compounds and provides a model for potential hydrogen bonding in this compound. nih.govd-nb.info
Influence of Substituents on Crystal Packing and Supramolecular Assembly
The introduction of substituents onto the this compound scaffold can significantly influence the resulting crystal packing and supramolecular assembly. Different functional groups can alter the steric and electronic properties of the molecule, leading to changes in the preferred hydrogen bonding patterns and other non-covalent interactions.
For instance, the presence of aromatic rings can lead to π-π stacking interactions, which can play a crucial role in stabilizing the crystal structure. In the crystal structure of 2-amino-3-ethyl-4,5-dihydro-1,3-thiazol-3-ium 3-chlorobenzoate, a weak π-π interaction was observed between the phenyl rings of the benzoate (B1203000) anions. nih.gov Similarly, in molecular cocrystals of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine (B76136), weak π-π stacking interactions are present. nih.gov
The nature and position of substituents can also dictate which nitrogen atom in a heterocyclic ring gets protonated, thereby influencing the primary hydrogen bond donor sites. d-nb.info In N,4-diheteroaryl 2-aminothiazoles, the protonation site varies depending on the basicity of the different nitrogen atoms within the molecule. d-nb.info
Furthermore, the presence of functional groups capable of acting as hydrogen bond acceptors, such as ether or nitro groups, can lead to the formation of different hydrogen bonding motifs. In the salt of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with 3,5-dinitrobenzoic acid, a short Br···O(nitro) interaction is observed, in addition to strong N-H···O hydrogen bonds. nih.gov
The influence of substituents is a key consideration in the rational design of crystalline materials with desired properties. By strategically modifying the chemical structure of 2,3-Dihydrothiazol-4-amine, it is possible to tune the intermolecular interactions and control the resulting solid-state architecture.
Polymorphism and Solid-State Transformations
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the development of chemical and pharmaceutical products. Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability. While no specific studies on the polymorphism of this compound have been reported, the phenomenon is known to occur in related heterocyclic compounds.
For example, two polymorphic forms of 1-(4-methylpyridin-2-yl)thiourea have been identified, both of which crystallize in the monoclinic system but exhibit different intermolecular hydrogen bonding patterns. researchgate.net Similarly, two polymorphic DMSO solvates of 2-(4-fluorophenylamino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole (FABT) have been structurally characterized. researchgate.net These polymorphs show differences in the geometry of the molecules and the hydrogen bonding to the solvent molecules. researchgate.net The triclinic polymorph was found to be thermodynamically less stable than the monoclinic form. researchgate.net
The potential for polymorphism in this compound arises from the conformational flexibility of the dihydrothiazole ring and the possibility of different hydrogen bonding arrangements. The five-membered ring in a related compound, 2-amino-3-ethyl-4,5-dihydro-1,3-thiazol-3-ium cation, adopts an envelope conformation. nih.gov Different puckering of this ring or alternative packing motifs could lead to the formation of different polymorphs.
Solid-state transformations, such as the conversion from a metastable polymorph to a more stable form, can also occur. These transformations can be induced by factors such as temperature, pressure, and humidity. In the case of the cocrystals of fluoxetine hydrochloride, the 2:1 cocrystal with succinic acid was found to convert to the parent hydrochloride salt upon prolonged slurry in water, demonstrating a solid-state transformation. nih.gov
The investigation of polymorphism and solid-state transformations is crucial for selecting the most stable and suitable solid form of this compound for any given application. Techniques such as differential scanning calorimetry (DSC), X-ray powder diffraction (XRPD), and thermogravimetric analysis (TGA) are essential for characterizing different polymorphic forms and their stability relationships.
Q & A
Q. What statistical approaches reconcile contradictory results in receptor-binding assays?
- Methodological Answer :
- Bias Reduction : Implement double-blinded protocols and cross-validate results with orthogonal techniques (e.g., SPR vs. fluorescence polarization) .
- Cluster Analysis : Apply PCA or hierarchical clustering to identify outlier datasets caused by methodological variability (e.g., ligand concentration gradients) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
